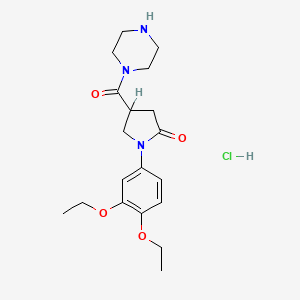
1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring, a pyrrolidinone moiety, and a diethoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the diethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the piperazine ring: This can be synthesized through nucleophilic substitution reactions.
Final assembly and purification: The final compound is obtained by coupling the intermediate products, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and automated processes to ensure consistency and scalability.
Chemical Reactions Analysis
1-((1-(3,4-Diethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electroph
Properties
CAS No. |
38160-22-4 |
|---|---|
Molecular Formula |
C19H28ClN3O4 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C19H27N3O4.ClH/c1-3-25-16-6-5-15(12-17(16)26-4-2)22-13-14(11-18(22)23)19(24)21-9-7-20-8-10-21;/h5-6,12,14,20H,3-4,7-11,13H2,1-2H3;1H |
InChI Key |
SRUWFNNCEINABV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


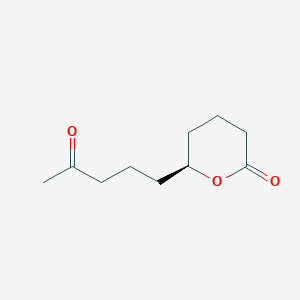
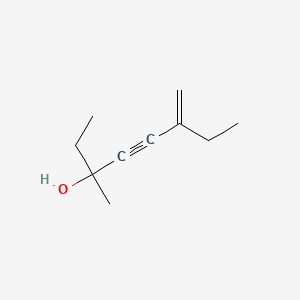
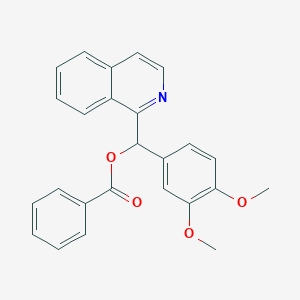
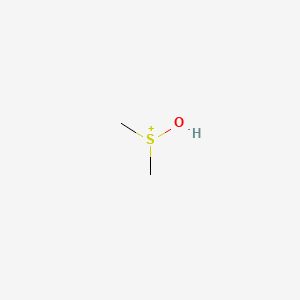
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
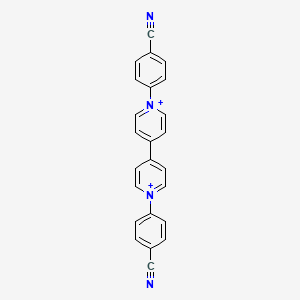
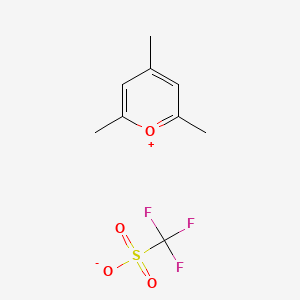
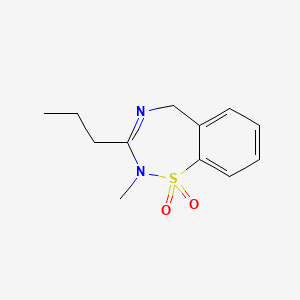
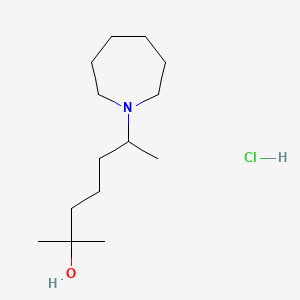
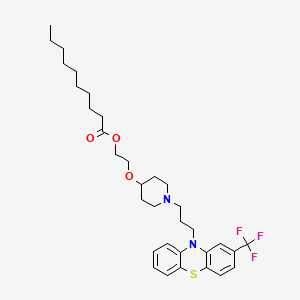
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
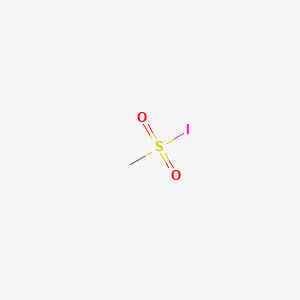
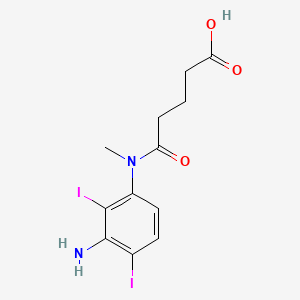
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)
